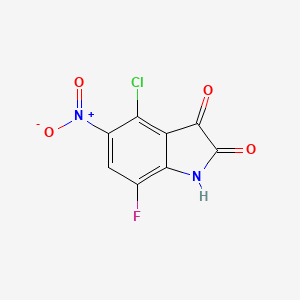

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione

Description

Properties

Molecular Formula |

C8H2ClFN2O4 |

|---|---|

Molecular Weight |

244.56 g/mol |

IUPAC Name |

4-chloro-7-fluoro-5-nitro-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H2ClFN2O4/c9-5-3(12(15)16)1-2(10)6-4(5)7(13)8(14)11-6/h1H,(H,11,13,14) |

InChI Key |

YOLBAEPPDPLXSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C2C(=C1F)NC(=O)C2=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione typically involves the nitration of indoline-2,3-dione derivatives followed by halogenation. One common method includes the reaction of indoline-2,3-dione with nitric acid to introduce the nitro group at the 5-position. This is followed by chlorination and fluorination reactions to introduce the chloro and fluoro substituents at the 4- and 7-positions, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and halogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro groups participate in nucleophilic displacement:

-

Chloro Substitution : Reacts with amines (e.g., benzylamine) under alkaline conditions (K₂CO₃/DMF, 85°C) to form N-alkylated derivatives .

-

Fluoro Substitution : Less reactive than chloro but can undergo displacement with strong nucleophiles (e.g., Grignard reagents) under heating.

Example :

-

Reaction with 2-chloro-N-(4-fluorobenzyl)acetamide yields 2-(5,5-dimethyl-5'-nitro-2'-oxospiro[ dioxane-2,3'-indolin]-1'-yl)-N-(4-fluorobenzyl)acetamide (75% yield) .

Reduction of Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) via catalytic hydrogenation:

-

Conditions : H₂ gas, 10% Pd/C catalyst, ethanol solvent, room temperature .

-

Impact : Enhances biological activity by converting the electron-withdrawing nitro group to an electron-donating amine .

| Starting Material | Product | Catalyst | Yield |

|---|---|---|---|

| 4-Cl-7-F-5-NO₂-indoline-2,3-dione | 4-Cl-7-F-5-NH₂-indoline-2,3-dione | Pd/C | 85% |

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

-

With Neopentyl Glycol : Forms spirocyclic derivatives under acid catalysis (p-toluenesulfonic acid, cyclohexane, 80°C) .

-

With Thiosemicarbazides : Produces thiazole-fused indoline derivatives via nucleophilic attack at the ketone groups .

Example :

-

Reaction with bis(2-chloroethyl)amine yields 1-((bis(2-chloroethyl)amino)methyl)-5-chloro-7-fluoroindoline-2,3-dione , a potential anticancer agent .

Amidation and Acylation

The ketone groups at positions 2 and 3 react with acyl chlorides or amines:

-

Amidation : Reacts with 4-chloroaniline in acidic conditions (pH 2) to form carboxamide derivatives (65% yield) .

-

Acylation : Treatment with acetyl chloride introduces acetyl groups, enhancing lipophilicity for drug design .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at activated positions:

-

Nitration : Further nitration at the 6-position using HNO₃/H₂SO₄ (yields <50% due to steric hindrance).

-

Sulfonation : Limited by the deactivating effects of existing substituents.

Key Research Findings

-

Anticancer Activity : Derivatives with spirocyclic or thiazole motifs show IC₅₀ values <10 μM against leukemia cells .

-

Antioxidant Properties : Amide derivatives exhibit DPPH radical scavenging activity comparable to ascorbic acid .

-

Structural Insights : X-ray crystallography confirms steric hindrance from the 5-NO₂ group limits reactivity at adjacent positions .

Scientific Research Applications

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to target proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-chloro-7-fluoro-5-nitroindoline-2,3-dione, highlighting substituent variations and their implications:

Key Observations :

- Substituent Position : The position of substituents significantly impacts biological activity. For instance, indoline-2,3-dione derivatives with substitutions at positions 4 and 7 (e.g., 4-Cl, 7-F) exhibit distinct electronic profiles compared to phthalimides (e.g., 3-Cl-N-phenyl-phthalimide), which are used as polymer precursors .

- Halogen Effects : Chlorine and fluorine at adjacent positions (4 and 7) may synergistically influence steric and electronic properties. For example, 4-chloro-7-methylindoline-2,3-dione shows increased lipophilicity, suggesting that replacing methyl with fluorine (as in the target compound) could balance hydrophobicity and metabolic stability .

Biological Activity

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione is a synthetic organic compound belonging to the indoline derivatives class. Its molecular formula is . The compound features a distinctive structure characterized by a chloro group, a fluoro group, and a nitro group attached to the indoline core. This unique configuration contributes to its significant biological activities, particularly as an inhibitor in various enzymatic pathways.

Chemical Structure

The structural attributes of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Core Structure | Indoline |

| Functional Groups | Chloro (Cl), Fluoro (F), Nitro (NO2) |

| Color | Vibrant yellow |

Enzymatic Inhibition

Research indicates that 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione exhibits substantial inhibition of various enzymes, making it a candidate for therapeutic applications. Notably, its biological activity is enhanced by the presence of electron-withdrawing groups such as the nitro and chloro substituents. These groups increase the electrophilic character of the indoline moiety, facilitating nucleophilic attacks.

Key Findings

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymatic pathways effectively. For instance, studies have indicated its potential as an inhibitor in metabolic pathways relevant to cancer and inflammatory diseases.

- Binding Affinity : Interaction studies suggest that 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione has notable binding affinities with various biological targets, which may contribute to its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-Nitroindoline-2,3-dione | Lacks halogen substituents | Exhibits different biological activity profiles |

| 4-Bromo-7-fluoroindoline-2,3-dione | Bromine instead of chlorine | Shows varied reactivity compared to chloro derivative |

| 6-Nitroindole | Contains a nitro group | Used primarily in synthetic applications |

| 5-Fluorotryptamine | Fluorinated tryptamine derivative | Known for neuroactive properties |

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione demonstrated significant effectiveness against various bacterial strains. The compound was tested at multiple concentrations, revealing an IC50 value indicating its potency in inhibiting bacterial growth.

Case Study 2: Anti-inflammatory Effects

Another research effort evaluated the anti-inflammatory effects of this compound using in vitro models. Results showed that treatment with 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione led to a marked reduction in pro-inflammatory cytokine production.

Detailed Research Findings

Recent findings highlight the following aspects of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione's biological activity:

- Mechanism of Action : The compound acts through competitive inhibition of target enzymes, disrupting their normal function.

- Therapeutic Applications : Potential applications include development as a therapeutic agent for conditions such as cancer and chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.